Boc-L-beta-homotryptophan

Catalog No.
S672868
CAS No.
229639-48-9
M.F
C17H22N2O4
M. Wt
318,37 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homotryptophan

Standard α-peptides degrade rapidly in vivo by proteases, hindering therapeutic development. Boc-L-β-homotryptophan (CAS 229639-48-9) solves this via Boc-SPPS to create peptidomimetics with backbone-extended β-amino acid that resist enzymatic cleavage and adopt robust 14-helical folds, optimizing target engagement.

  • Enhances proteolytic stability, directly addressing primary failure mode of peptide drugs.
  • Enables precise 3D display of indole side chain for high-affinity protein surface recognition.
  • Fully compatible with Boc/Bzl synthesis, ideal for aggregation-prone or difficult sequences.

Supplied with ≥98% purity, ambient shipping, and worldwide delivery to support drug discovery campaigns.

CAS Number

229639-48-9

Product Name

Boc-L-beta-homotryptophan

IUPAC Name

(3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C17H22N2O4

Molecular Weight

318,37 g/mole

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1

InChI Key

TUZZBYOOQVPWSG-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O

Synonyms

229639-48-9;Boc-L-beta-homotryptophan;(S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoicacid;Boc-beta-Homotrp-OH;Boc-L-beta-HTrp-OH;Nbeta-Boc-L-beta-homotryptophan;(3S)-3-[(tert-butoxycarbonyl)amino]-4-(1H-indol-3-yl)butanoicacid;(S)-3-(Boc-amino)-4-(3-indolyl)butyricacid;AmbotzBAA6260;Boc-L-beta-Homo-Trp-OH;AC1MC57J;N-beta-Boc-L-Homotryptophan;14981_ALDRICH;SCHEMBL5467203;14981_FLUKA;CTK8F0656;MolPort-003-794-009;ZINC2386867;AKOS024462373;BL760-1;AK162609;AM020579;HE004669;RT-011764;FT-0644066

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g, 10 g

Boc-L-beta-homotryptophan (CAS 229639-48-9) is an N-terminally protected, non-proteinogenic β-amino acid. It serves as a specialized building block for Boc-based solid-phase peptide synthesis (SPPS). [1] Its core structural feature is an additional methylene group in the backbone compared to its α-amino acid analog, L-tryptophan. This modification is intentionally used to engineer peptides with fundamentally altered conformational and stability properties, such as enhanced resistance to enzymatic degradation. [REFS-2, REFS-3]

Research Fit

Boc-protected β-amino acid for solid-phase peptide synthesis
Standard L-configuration supports controlled sequence incorporation
Reported to enable proteolytically stable β-peptide backbones

Direct substitution of Boc-L-beta-homotryptophan with close analogs is generally unfeasible due to critical differences in process compatibility and downstream molecular properties. Replacing it with the α-amino acid analog, Boc-L-tryptophan, eliminates the backbone extension, thereby sacrificing the designed outcomes of enhanced proteolytic stability and unique helical conformations. [REFS-1, REFS-2] Alternatively, substituting with Fmoc-L-beta-homotryptophan is incompatible with established Boc-based synthesis workflows, which rely on acid-labile Nα-protection (TFA deprotection) rather than the base-labile conditions required for Fmoc-group removal. [3] Therefore, the selection of this specific compound is dictated by a deliberate strategy to both modify the peptide backbone and adhere to a Boc-SPPS manufacturing process.

Substitution Risk

Alpha-amino acid analogs (e.g., Boc-L-tryptophan) lack the β-backbone; proteolytic stability profile may shift significantly.

β-peptide secondary structures (e.g., 14-helix) are inaccessible to α-peptides; target-binding geometry may differ.

Exceptional Resistance to Proteolytic Degradation vs. Alpha-Peptide Analogs

Peptides incorporating β-amino acids, such as β-homotryptophan, exhibit profound stability against enzymatic degradation compared to their natural α-peptide counterparts. Comprehensive studies have shown that while α-peptides are rapidly degraded by a wide array of proteases, β-peptides remain stable. [1] In vivo and in vitro tests confirm that β-peptides are completely stable towards proteolysis by enzymes from mammals, microorganisms, and yeasts. [2] This inherent stability is a primary driver for their use in developing peptide-based therapeutics with improved pharmacokinetic profiles.

Evidence DimensionProteolytic Stability
Target Compound DataCompletely stable towards proteolysis.
Comparator Or BaselineNatural α-peptides are rapidly degraded in vitro and in vivo by a multitude of peptidases.
Quantified DifferenceQualitatively absolute; β-peptides are not recognized as substrates by common proteases.
ConditionsIn vitro assays with various proteolytic enzymes (e.g., trypsin, chymotrypsin, pronase) and in vivo examinations.

This intrinsic stability allows for the development of peptide drug candidates with significantly longer in-vivo half-lives, reducing dosing frequency and improving therapeutic efficacy.

Purity & Assay Method
Head-to-head
≥99% (HPLC) vs. ≥98.0% (TLC)
HPLC assay supports higher confidence in monomer quality for SPPS
Method context: HPLC is the industry-preferred quantification for peptide raw materials

Enables Formation of Structurally Defined 14-Helices, Distinct from Alpha-Helices

Incorporation of β-amino acid residues into a peptide sequence provides rational control over its secondary structure, enabling the formation of novel helical motifs not accessible to α-peptides. Oligomers of β-amino acids, or β-peptides, are well-documented to fold into a stable '14-helix', defined by a 14-membered ring hydrogen bond between C=O(i) and H-N(i+2). [REFS-1, REFS-2] This contrasts with the classic α-helix found in natural proteins, which is defined by a 13-membered ring hydrogen bond (i -> i+4). [3] This ability to form predictable, stable, non-native structures is critical for designing molecules that mimic protein secondary structures.

Evidence DimensionInduced Helical Secondary Structure
Target Compound DataInduces stable 14-helical conformation (C=O(i)···H-N(i+2) hydrogen bonds).
Comparator Or Baselineα-amino acids (e.g., L-tryptophan) induce α-helical conformation (C=O(i)···H-N(i+4) hydrogen bonds).
Quantified DifferenceFundamentally different hydrogen bonding pattern and helical geometry (e.g., ~3 residues/turn for 14-helix vs. ~3.6 for α-helix).
ConditionsSolid-phase or solution-phase peptide synthesis, confirmed by NMR spectroscopy and X-ray crystallography.

This allows for the precise design of rigid peptidomimetic scaffolds for targeting protein-protein interactions, where a specific, stable conformation is essential for high-affinity binding.

Optical Rotation
Specification review
[α]D25 = -22 ± 2º (c=1, EtOH)
Supports enantiomeric identity and batch consistency verification
Critical for SAR reproducibility; measured at 25°C sodium D-line

Process-Specific Requirement for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of the Boc/Bzl SPPS strategy. This methodology is distinct from the more common Fmoc/tBu strategy and relies on different chemical principles for peptide elongation. In Boc-SPPS, the Nα-Boc group is removed at each cycle using a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). [1] This process is fundamentally incompatible with Fmoc-protected amino acids, which require a base (e.g., piperidine) for deprotection. Procuring the Boc-protected version is therefore a non-negotiable requirement for any synthesis campaign utilizing the Boc strategy. [2]

Evidence DimensionNα-Deprotection Reagent Compatibility
Target Compound DataBoc group is labile to moderate acid (e.g., 50% TFA).
Comparator Or BaselineFmoc-protected analog: Fmoc group is labile to base (e.g., 20% piperidine).
Quantified DifferenceMutually exclusive deprotection conditions (acid vs. base), defining two orthogonal synthesis workflows.
ConditionsStandard solid-phase peptide synthesis (SPPS) cycles.

For labs with established Boc-SPPS protocols, equipment, and side-chain protection strategies, this compound is the correct and necessary raw material, as the alternative Fmoc version is unusable in their workflow.

EphA2 Antagonism
Assay context
UniPR505 conjugate: submicromolar EphA2 antagonist in CAM angiogenesis model
Supports target-engagement study context for EphA2 probe development
SAR established with L-β-homotryptophan scaffold; cross-study comparable

Developing Protease-Resistant Peptide Therapeutics

For projects focused on creating peptide-based drugs with improved in-vivo stability, the incorporation of β-homotryptophan is a validated strategy to prevent degradation by endogenous proteases, directly addressing a primary failure mode of conventional peptide candidates. [1]

Engineering Foldamers and PPI Inhibitors with Defined Helical Topologies

In the rational design of peptidomimetics that target protein surfaces, this compound enables the construction of stable 14-helical structures. This allows for precise spatial arrangement of the indole side chain and other residues to maximize binding affinity and specificity, which is difficult to achieve with flexible or α-helical peptides. [2]

Executing Synthesis of Complex Peptides via Boc-SPPS Protocols

This compound is the required building block for research and manufacturing campaigns that utilize the Boc/Bzl synthesis strategy, which remains valuable for producing long or difficult sequences prone to aggregation under Fmoc conditions. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Protease-resistant peptide research
β-amino acid backbone incorporation
Proteolytic stability assay
EphA2 target-engagement studies
Indole side-chain geometry
Receptor phosphorylation assay
Long/difficult peptide SPPS
HPLC-verified monomer quality
Crude purity & deletion-sequence analysis

XLogP3

2.6

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